(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 877140-09-5
VCID: VC7330262
InChI: InChI=1S/C12H12N2O5/c1-18-9-3-7-8(4-10(9)19-2)13-6-14(12(7)17)5-11(15)16/h3-4,6H,5H2,1-2H3,(H,15,16)
SMILES: COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)O)OC
Molecular Formula: C12H12N2O5
Molecular Weight: 264.237

(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid

CAS No.: 877140-09-5

Cat. No.: VC7330262

Molecular Formula: C12H12N2O5

Molecular Weight: 264.237

* For research use only. Not for human or veterinary use.

(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid - 877140-09-5

Specification

CAS No. 877140-09-5
Molecular Formula C12H12N2O5
Molecular Weight 264.237
IUPAC Name 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O5/c1-18-9-3-7-8(4-10(9)19-2)13-6-14(12(7)17)5-11(15)16/h3-4,6H,5H2,1-2H3,(H,15,16)
Standard InChI Key BLAOOJUJAXUDSB-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)O)OC

Introduction

(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a keto group at position 4 of the quinazoline ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic purposes .

Biological Activities and Potential Applications

While specific biological activities of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid are not extensively documented, compounds with similar quinazolinone structures have shown notable biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The quinazolinone family is known for its diverse biological effects, making derivatives like (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid potential candidates for drug development .

Synthesis and Chemical Reactivity

The synthesis of compounds related to (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves multi-step reactions. The chemical reactivity of such compounds includes nucleophilic substitutions and hydrolysis reactions. The acetate group can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding alcohol and acetic acid.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methylquinazolin-4(3H)-oneMethyl group at position 2Antimicrobial activity
4-(Aminomethyl)quinazolineAminomethyl group at position 4Anticancer properties
6-MethoxyquinazolineMethoxy group at position 6Antioxidant effects
(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acidMethoxy groups at positions 6 and 7, acetic acid moietyPotential for drug development due to quinazolinone core

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator